Mdivi-1
Overview
Description
Mitochondrial division inhibitor 1, commonly referred to as Mdivi-1, is a small molecule inhibitor that targets the mitochondrial division dynamin protein. This compound is known for its ability to inhibit mitochondrial fission, a process crucial for maintaining mitochondrial function and cellular homeostasis. Mitochondrial division inhibitor 1 has been extensively studied for its potential therapeutic applications in various diseases, particularly those involving mitochondrial dysfunction, such as neurodegenerative diseases and cancer .
Mechanism of Action
Mode of Action
Mdivi-1 acts by inhibiting the GTPase activity of DRP1, thereby preventing mitochondrial fission . This inhibition leads to the induction of mitochondrial fusion, altering the morphology and function of mitochondria . This compound also exhibits affinity to tubulin, inhibits tubulin polymerization, and disrupts spindle assembly when cells enter mitosis .
Biochemical Pathways
This compound affects several biochemical pathways. It decreases mitochondrial oxidative metabolism in cancer cells, leading to impaired cell proliferation . It also reduces the enrichment of tricarboxylic acid (TCA) cycle intermediates in treated cells . Furthermore, this compound has been found to have antioxidant activity, which may contribute to its effects .
Pharmacokinetics
It is known to be cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of DRP1 by this compound leads to several cellular effects. It induces mitochondrial fusion, alters mitochondrial morphology, and decreases oxidative metabolism . This results in decreased cell proliferation, particularly in cancer cells . This compound also induces spindle abnormalities and mitotic arrest, enhancing the cytotoxic effects of other drugs like taxol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, nutrient alterations can affect mitochondrial dynamics, which in turn can influence the effects of this compound . .
Preparation Methods
The synthesis of mitochondrial division inhibitor 1 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of mitochondrial division inhibitor 1 is synthesized through a series of chemical reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This step often involves the use of reagents such as halogens, alkyl groups, and other functional groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound suitable for research and industrial applications
Chemical Reactions Analysis
Mitochondrial division inhibitor 1 undergoes several types of chemical reactions, including:
Oxidation: Mitochondrial division inhibitor 1 can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of mitochondrial division inhibitor 1 involve the addition of hydrogen atoms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. .
Scientific Research Applications
Mitochondrial division inhibitor 1 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: Mitochondrial division inhibitor 1 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease by inhibiting excessive mitochondrial fission and promoting mitochondrial fusion
Cancer Research: Mitochondrial division inhibitor 1 has been studied for its potential to inhibit cancer cell proliferation by altering mitochondrial dynamics and reducing oxidative metabolism
Cardiovascular Diseases: Mitochondrial division inhibitor 1 has been investigated for its potential to reduce atherosclerosis and improve cardiovascular health by modulating mitochondrial function and reducing inflammation.
Plant Biology: Mitochondrial division inhibitor 1 has been used to study mitochondrial dynamics in plants, particularly in response to stress conditions.
Comparison with Similar Compounds
Mitochondrial division inhibitor 1 is unique in its ability to selectively inhibit mitochondrial fission. Similar compounds include:
Mitochondrial division inhibitor 2: Another inhibitor of mitochondrial fission, but with different chemical properties and potency.
Dynamin-related protein inhibitors: A class of compounds that target the same protein but may have different mechanisms of action and therapeutic applications.
Mitochondrial fusion promoters: Compounds that promote mitochondrial fusion through different pathways, such as mitofusin activators
Mitochondrial division inhibitor 1 stands out due to its specific targeting of the mitochondrial division dynamin protein and its broad range of potential therapeutic applications.
Properties
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKEVWTYMOYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396940 | |
Record name | Mdivi-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338967-87-6 | |
Record name | Mdivi-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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